Sorbitan monooctadecanoate

Description

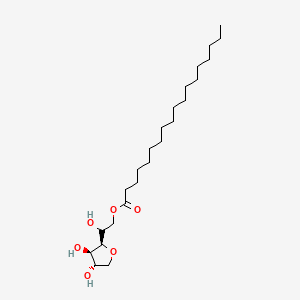

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Sorbitan Monooctadecanoate (Sorbitan Monostearate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monooctadecanoate, commonly known as sorbitan monostearate or by its commercial name Span™ 60, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is an ester of sorbitan (a dehydrated form of sorbitol) and stearic acid.[3] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic stearic acid tail, allows it to function effectively as an emulsifier, stabilizer, dispersant, and wetting agent.[4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols relevant to its application in research and development.

Chemical Structure and Identification

Sorbitan monostearate is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with stearic acid.[6] The primary component is the 1,4-anhydro-D-glucitol, 6-octadecanoate.

-

IUPAC Name: [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate[1]

-

CAS Number: 1338-41-6[1]

-

Molecular Formula: C₂₄H₄₆O₆[1]

-

Molecular Weight: 430.62 g/mol [3]

Physicochemical Properties

The functional properties of sorbitan monostearate are dictated by its physicochemical characteristics, which are summarized in the table below.

| Property | Value | References |

| Appearance | Cream-colored to light brown, waxy solid or flakes.[7] | [7] |

| Melting Point | 54-57 °C | [8] |

| Solubility | Insoluble in water; soluble in ethanol, isopropanol, mineral oil, and vegetable oil.[8] Dispersible in hot water.[8] | [8] |

| HLB Value | 4.7 | [8] |

| Acid Value | Not more than 10 mg KOH/g | [8] |

| Saponification Value | 147-157 mg KOH/g | [8] |

| Hydroxyl Value | 235-260 mg KOH/g | [8] |

| Critical Micelle Concentration (CMC) | 0.03 - 0.1 mM | [1] |

Synthesis of Sorbitan Monooctadecanoate

The industrial synthesis of sorbitan monostearate is typically a two-stage process involving the dehydration of sorbitol to sorbitan, followed by the esterification of sorbitan with stearic acid.

Synthesis Workflow

Experimental Protocol: Two-Stage Synthesis

Stage 1: Dehydration of Sorbitol to Sorbitan

-

Reactants: D-sorbitol, phosphoric acid (H₃PO₄) as an acid catalyst.

-

Procedure:

-

Charge a reaction vessel with D-sorbitol.

-

Heat the vessel to melt the sorbitol (approximately 100°C).

-

Add a catalytic amount of phosphoric acid.

-

Increase the temperature to 160-180°C under vacuum (e.g., 160 mmHg) to facilitate the removal of water and drive the cyclization to form sorbitan.[7]

-

Monitor the reaction progress by measuring the water content or refractive index.

-

The optimal residence time is typically around 150-195 minutes.[8]

-

Stage 2: Esterification of Sorbitan with Stearic Acid

-

Reactants: Sorbitan (from Stage 1), stearic acid, sodium hydroxide (B78521) (NaOH) as an alkali catalyst.

-

Procedure:

-

To the reaction vessel containing sorbitan, add stearic acid.

-

Introduce a catalytic amount of sodium hydroxide.

-

Heat the mixture to 220-230°C under a nitrogen atmosphere to prevent oxidation.[9]

-

Maintain the reaction for several hours (e.g., 5 hours) until the desired degree of esterification is achieved, which can be monitored by measuring the acid value of the mixture.[7]

-

The reaction is typically complete when the acid value is below a specified limit.

-

The crude sorbitan monostearate is then purified, which may involve neutralization, filtration, and decolorization steps.

-

Experimental Protocols for Characterization and Analysis

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value of sorbitan monostearate can be experimentally determined using the saponification method.

Principle: The HLB value is calculated based on the saponification number of the ester and the acid number of the fatty acid. The formula is:

HLB = 20 * (1 - S/A)

Where:

-

S = Saponification number of the sorbitan monostearate

-

A = Acid number of stearic acid

Protocol:

-

Determine the Saponification Value (S):

-

Accurately weigh about 2 g of the sorbitan monostearate sample into a flask.

-

Add 25 mL of 0.5 N alcoholic potassium hydroxide.

-

Reflux for 30 minutes.

-

Cool and titrate the excess potassium hydroxide with 0.5 N HCl using phenolphthalein (B1677637) as an indicator.

-

Perform a blank titration without the sample.

-

Calculate the saponification value.

-

-

Determine the Acid Value of Stearic Acid (A):

-

Dissolve a known weight of stearic acid in a neutralized solvent (e.g., ethanol).

-

Titrate with a standardized solution of potassium hydroxide using phenolphthalein as an indicator.

-

Calculate the acid value.

-

-

Calculate the HLB value using the formula above.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of sorbitan esters to determine the distribution of mono-, di-, and triesters.

Workflow for HPLC Analysis:

Protocol:

-

Instrumentation: HPLC system with a Refractive Index (RI) detector.

-

Column: A reversed-phase C18 column is commonly used.[4]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and water. The exact composition may need to be optimized.[4]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Sample Preparation: Dissolve the sorbitan monostearate sample in the mobile phase at a known concentration (e.g., 2.5 mg/mL).[4]

-

Analysis: Inject the sample and record the chromatogram. The different ester fractions will elute at different retention times, allowing for their quantification.

Analysis by Gas Chromatography (GC)

GC can be used to analyze the fatty acid composition of sorbitan monostearate after derivatization.

Protocol:

-

Saponification and Derivatization:

-

Saponify the sorbitan monostearate sample with alcoholic NaOH to liberate the stearic acid.

-

Acidify the mixture and extract the fatty acids.

-

Convert the fatty acids to their more volatile methyl esters (FAMEs) using a methylating agent (e.g., BF₃-methanol).

-

-

GC Analysis:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column suitable for FAMEs analysis (e.g., a wax-type column).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is typically used, for example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 240°C.

-

Injection: Split injection is common.

-

Data Analysis: Identify and quantify the fatty acid methyl esters by comparing their retention times and peak areas to those of known standards.

-

Applications in Research and Drug Development

Sorbitan monostearate's properties make it a versatile excipient in pharmaceutical formulations:

-

Emulsifier: It is used to create stable water-in-oil (W/O) and oil-in-water (O/W) emulsions for creams, lotions, and ointments.[7]

-

Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Stabilizer: It helps to prevent the separation of phases in liquid and semi-solid formulations.

-

Vesicle Formation: It is a key component in the formation of niosomes, which are vesicular drug delivery systems.

Safety and Regulatory Information

Sorbitan monostearate is generally regarded as a safe and well-tolerated excipient. It is approved for use in food and pharmaceutical products by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[7] The acceptable daily intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is 0-25 mg/kg of body weight for the sum of sorbitan esters of lauric, oleic, palmitic, and stearic acids.

Conclusion

This compound is a multifunctional non-ionic surfactant with a well-established safety profile and a broad range of applications in scientific research and product development. A thorough understanding of its chemical structure, physicochemical properties, and the experimental methodologies for its synthesis and analysis is crucial for its effective utilization in formulating stable and efficacious products. This guide provides a foundational technical overview to support researchers and professionals in their work with this versatile excipient.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. KR100853987B1 - Method for preparing low melting point sorbitan monostearate - Google Patents [patents.google.com]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 8. iiis.org [iiis.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Monostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) value of Sorbitan (B8754009) monostearate (Span 60), a critical parameter for its application in pharmaceutical and cosmetic formulations. The document details the theoretical basis of the HLB system, methods for its determination, and the practical implications for emulsion and organogel development.

Physicochemical Properties of Sorbitan Monostearate

Sorbitan monostearate is a non-ionic surfactant synthesized by the esterification of sorbitan with stearic acid.[1] It is a lipophilic, or oil-loving, emulsifier widely used to form stable water-in-oil (W/O) emulsions.[2][3] Its key properties are summarized in the table below.

| Property | Value |

| HLB Value | 4.7 |

| Chemical Formula | C₂₄H₄₆O₆ |

| Molecular Weight | 430.62 g/mol [4] |

| Appearance | Cream-colored to light brown, waxy solid or flakes[4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, oils[2][4][5] |

| Saponification Value | 147 - 157 mg KOH/g[1][5] |

| Acid Value | ≤ 10 mg KOH/g[1][5] |

| Hydroxyl Value | 235 - 260 mg KOH/g[1][5] |

| Melting Point | 54-57 °C[5] |

The Hydrophilic-Lipophilic Balance (HLB) System

Introduced by William C. Griffin in 1949, the HLB system is an empirical scale used to characterize surfactants based on the balance between their hydrophilic (water-loving) and lipophilic (oil-loving) portions.[6][7][8] The scale typically ranges from 0 to 20. A low HLB value signifies a more lipophilic/hydrophobic molecule, while a high HLB value indicates a more hydrophilic/lipophobic molecule.[7] This value is crucial for selecting the appropriate surfactant to achieve stable emulsions.[6]

Caption: The HLB scale and corresponding surfactant applications.

The HLB value of 4.7 for Sorbitan monostearate places it in the lipophilic range, making it an effective emulsifier for water-in-oil (W/O) systems.[1][2][3][5]

| HLB Range | Application |

| 1-3 | Antifoaming agent |

| 3-6 | W/O (water-in-oil) emulsifier |

| 7-9 | Wetting and spreading agent |

| 8-16 | O/W (oil-in-water) emulsifier |

| 13-16 | Detergent |

| 16-18 | Solubilizer or hydrotrope |

| Data sourced from Griffin's classification.[7] |

Methodologies for HLB Value Determination

The HLB value can be determined through theoretical calculations or experimental protocols.

Griffin's Method (for non-ionic surfactants): This method is applicable to fatty acid esters of polyhydric alcohols like Sorbitan monostearate.[6][9]

-

Protocol:

-

Determine the Saponification value (S) of the ester. The saponification value is the milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the fat or oil.

-

Determine the Acid value (A) of the fatty acid. The acid value is the mass of KOH in milligrams that is required to neutralize one gram of the chemical substance.

-

Calculate the HLB value using the formula: HLB = 20 * (1 - S / A) [6][9][10]

-

Davies' Method: A later method proposed by Davies in 1957 calculates the HLB value based on group numbers assigned to different chemical groups within the molecule.[6][7]

-

Protocol:

-

Identify all the hydrophilic and lipophilic groups in the surfactant molecule.

-

Assign a group number to each group from established tables.

-

Calculate the HLB using the formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

-

The required HLB of an oil phase, and thus the optimal HLB for an emulsifier system, is often determined experimentally by preparing a series of emulsions with varying HLB values and assessing their stability.[11][12]

-

Protocol:

-

Select a Pair of Surfactants: Choose a low HLB surfactant (e.g., Sorbitan monostearate, HLB = 4.7) and a high HLB surfactant of the same chemical class (e.g., Polysorbate 60, HLB = 14.9).[12][13]

-

Prepare Surfactant Blends: Create a series of surfactant blends with varying ratios of the low and high HLB surfactants to achieve a range of target HLB values (e.g., from 5 to 15). The HLB of the blend is calculated as a weighted average: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

Formulate Emulsions: Prepare an emulsion for each surfactant blend, keeping the oil phase, aqueous phase, and total surfactant concentration constant.

-

Homogenize: Subject each formulation to identical homogenization conditions to ensure uniform droplet size distribution initially.

-

Stability Assessment: Store the emulsions and monitor their stability over time. Key stability indicators include:

-

Phase Separation: Visual observation of creaming, sedimentation, or coalescence.

-

Droplet Size Analysis: Measurement of mean particle diameter and polydispersity index (PDI) using techniques like dynamic light scattering. The most stable emulsion typically exhibits the smallest and most uniform droplet size.[11][14]

-

Zeta Potential: Measurement of the surface charge on the droplets, which indicates the degree of electrostatic repulsion between them. Higher absolute zeta potential values generally correspond to greater stability.[14][15]

-

-

Identify Optimal HLB: The HLB value of the surfactant blend that produces the most stable emulsion is considered the "required HLB" for that specific oil phase.[11]

-

Caption: Experimental workflow for determining the required HLB.

Applications in Drug Development

The lipophilic nature of Sorbitan monostearate makes it a valuable excipient in pharmaceutical sciences, particularly for topical and specialized drug delivery systems.

-

W/O Emulsions: It is a primary emulsifier for creating stable water-in-oil creams and ointments. These formulations provide an occlusive barrier on the skin, enhancing hydration and the penetration of lipophilic active pharmaceutical ingredients (APIs).[16]

-

Co-emulsifier: While it excels in W/O systems, Sorbitan monostearate is often blended with a high HLB polysorbate (like Polysorbate 60 or 80) to fine-tune the overall HLB of an emulsifier system.[3][16] This allows for the creation of stable oil-in-water (O/W) emulsions where it contributes to the stability and texture of the final product.[16]

-

Organogels: Sorbitan monostearate acts as an organogelator, forming a three-dimensional network that immobilizes an apolar solvent, such as vegetable oil.[17] These organogels are explored for the controlled topical delivery of antimicrobial and other drugs, offering advantages like enhanced stability and the absence of preservatives.[17][18]

Caption: Sorbitan monostearate stabilizing a W/O emulsion.

Conclusion

The HLB value of 4.7 firmly establishes Sorbitan monostearate as a lipophilic, non-ionic surfactant. This quantitative measure is fundamental for formulation scientists, enabling the rational design and development of stable emulsions and novel drug delivery systems. A thorough understanding of the HLB system, coupled with empirical stability testing, allows for the precise selection of emulsifiers to achieve desired product performance and stability, particularly in the realm of topical and transdermal drug delivery.

References

- 1. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

- 2. Sorbitan Monostearate: Introduction to Properties, Performance, Usage, and Dosage - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 3. skinethix.com [skinethix.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Sorbitan monostearate [chembk.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. jrhessco.com [jrhessco.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. web.ist.utl.pt [web.ist.utl.pt]

- 11. mdpi.com [mdpi.com]

- 12. formulation.org.uk [formulation.org.uk]

- 13. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Sorbitan Monostearate - CD Formulation [formulationbio.com]

- 17. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sorbitanmonostearate: Significance and symbolism [wisdomlib.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sorbitan Monostearate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis and characterization of Sorbitan (B8754009) monostearate (SMS), a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. Valued for its emulsifying, stabilizing, and dispersing properties, a thorough understanding of its synthesis and analytical characterization is critical for ensuring product quality, consistency, and performance in various applications. This guide details the prevalent manufacturing processes, experimental protocols, and a full suite of characterization techniques.

Synthesis of Sorbitan Monostearate

The industrial production of Sorbitan monostearate is primarily achieved through the esterification of sorbitol and its anhydrides with stearic acid.[1][2] The most common method is a two-step process, which allows for better control over the reaction and the final product composition.[3][4][5] An alternative, though less controlled, is a one-step direct esterification.

Two-Step Synthesis Pathway

The preferred industrial method involves an initial acid-catalyzed dehydration of sorbitol to form a mixture of its cyclic anhydrides, collectively known as sorbitan. This is followed by a base-catalyzed esterification of the sorbitan mixture with stearic acid.[3][4][6][7]

Step 1: Intramolecular Dehydration of Sorbitol to Sorbitan

Sorbitol, a sugar alcohol, is heated in the presence of an acid catalyst, such as phosphoric acid or p-toluenesulfonic acid, under reduced pressure.[3][6][7] This promotes the intramolecular removal of water molecules to form a mixture of cyclic ethers, primarily 1,4-sorbitan, along with other isomers like isosorbide.[8][9] The degree of anhydrization is a critical parameter and can be controlled by adjusting the reaction time, temperature, and pressure.[6][7]

Step 2: Esterification of Sorbitan with Stearic Acid

The resulting sorbitan mixture is then esterified with stearic acid. This reaction is typically catalyzed by an alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, at elevated temperatures (around 180°C to 240°C) under an inert nitrogen atmosphere to prevent oxidation.[3][6][7][10] The molar ratio of stearic acid to sorbitol is usually in excess to favor the formation of the monoester.[6][7] The reaction is monitored until the desired acid value is reached, indicating the consumption of the free stearic acid.[11]

Summary of Synthesis Parameters

The following table summarizes typical reaction conditions for the two-step synthesis of Sorbitan monostearate.

| Parameter | Step 1: Dehydration of Sorbitol | Step 2: Esterification of Sorbitan |

| Reactants | D-Sorbitol | Sorbitan, Stearic Acid |

| Catalyst | Acid (e.g., H₃PO₄, p-TSA)[3][7] | Alkaline (e.g., NaOH, KOH)[3][6] |

| Temperature | 110°C - 180°C[3][7] | 180°C - 240°C[6][10] |

| Pressure | Reduced / Vacuum[5][7] | Atmospheric / Inert Atmosphere[3][5] |

| Molar Ratio | N/A | Fatty Acid:Sorbitol ~1.33:1[6][7] |

| Reaction Time | 1.5 - 3.5 hours[3] | 2.5 - 5 hours[3][10] |

Experimental Protocol: Synthesis

Objective: To synthesize Sorbitan monostearate via a two-step process.

Materials:

-

D-Sorbitol (0.5 mol)

-

Phosphoric acid (85%)

-

Stearic acid (approx. 0.5 mol, adjusted based on sorbitan yield)

-

Sodium hydroxide (36N solution)

-

Nitrogen gas

-

Decolorizing carbon (optional)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Condenser

-

Vacuum pump

-

Nitrogen inlet

Procedure:

Step 1: Preparation of Sorbitan

-

Charge the flask with D-sorbitol (91g, 0.5 mol).[3]

-

Heat the flask to 100°C to melt the sorbitol.[3]

-

Add the acid catalyst (e.g., 0.072 ml of 85% phosphoric acid).[3]

-

Apply vacuum and increase the temperature to 180°C.

-

Maintain the reaction for approximately 2.5 hours, collecting the water byproduct in a cold trap.[3] The reaction is complete when the desired degree of dehydration is achieved, which can be monitored by measuring the hydroxyl number of the resulting anhydro sorbitol (target range: 1250-1400).[6][7]

-

Cool the resulting sorbitan mixture to below 100°C.

Step 2: Esterification

-

To the flask containing the prepared sorbitan, add stearic acid.[3] The amount should correspond to the desired molar ratio.

-

Add the alkaline catalyst (e.g., 0.144 ml of 36N NaOH solution).[3]

-

If desired, add decolorizing carbon at this stage.[6]

-

Begin purging the system with nitrogen gas to create an inert atmosphere.[3]

-

Heat the mixture to 210-220°C with continuous stirring.[5][11]

-

Maintain the reaction for approximately 5 hours.[3][5][11] Monitor the reaction progress by taking samples and measuring the acid value. The reaction is considered complete when the acid value is below 10.[11][12]

-

Once complete, cool the product. If necessary, neutralize the catalyst with an acid like phosphoric acid, and filter the hot product to remove any solids.[7]

Characterization of Sorbitan Monostearate

Due to the nature of its synthesis, commercial Sorbitan monostearate is a complex mixture of partial esters of sorbitol and its anhydrides.[13] Therefore, a comprehensive characterization is essential to ensure it meets the required specifications for its intended application.

Physicochemical Properties

These classical wet chemistry tests are fundamental for quality control and provide crucial information about the composition of the ester mixture.

| Parameter | Typical Value Range | Significance |

| Acid Value | ≤ 10 mg KOH/g[12][14] | Measures residual free stearic acid, indicating the completeness of the esterification reaction. |

| Saponification Value | 147 - 157 mg KOH/g[12][14] | Indicates the average molecular weight of the ester. It is the mass of KOH required to saponify 1g of the ester. |

| Hydroxyl Value | 235 - 260 mg KOH/g[12][14] | Measures the content of free hydroxyl groups, reflecting the degree of esterification. |

| Melting Point | 50 - 57°C[13] | A physical parameter for identification and purity. Often reported as a congealing or melting range. |

| HLB Value | ~4.7[1][12][15] | The Hydrophilic-Lipophilic Balance indicates the surfactant's affinity for oil vs. water. A low value signifies it is more oil-soluble. |

| Moisture Content | ≤ 1.5%[1][14] | Determines the amount of water present, typically measured by the Karl Fischer method.[13] |

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for confirming the functional groups present in Sorbitan monostearate. The spectrum is characterized by:

-

A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the unreacted hydroxyl groups.[16]

-

Strong peaks around 2850-2920 cm⁻¹ due to the C-H stretching of the long alkyl chain of stearic acid.[16]

-

A sharp, strong absorption peak around 1738 cm⁻¹ , which is characteristic of the C=O stretching of the ester group, confirming the success of the esterification reaction.[17]

-

A peak around 1177 cm⁻¹ attributed to the C-O stretching of the ester linkage.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure, though the spectrum is complex due to the mixture of isomers and esterification products.[18] Key signals include those from the fatty acid alkyl chain (δ 0.9-2.4 ppm) and protons of the sorbitan moiety (δ 3.4-5.0 ppm).[18][19]

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties, such as the melting point and crystallization temperature.[20] The thermogram of Sorbitan monostearate shows an endothermic peak corresponding to its melting range.[20][21] This technique is also valuable for studying the polymorphic behavior of the material in formulations.[22][23]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective method for separating the complex components of Sorbitan monostearate, including the unreacted sorbitan, and the mono-, di-, and tri-ester fractions.[24]

Gas Chromatography (GC): GC is typically used after saponification of the product to analyze the fatty acid composition. The ester is hydrolyzed, and the liberated fatty acids are derivatized (e.g., to methyl esters) and then analyzed by GC to confirm the identity and purity of the stearic acid used.

Experimental Protocols: Key Characterization Tests

Protocol 1: Determination of Acid Value

-

Accurately weigh about 10 g of the Sorbitan monostearate sample into a 250 mL flask.

-

Add 100 mL of a neutralized ethanol-ether mixture (1:1) and a few drops of phenolphthalein (B1677637) indicator.

-

Titrate the solution with standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.

-

Calculate the Acid Value using the formula: Acid Value = (5.61 x V x N) / W Where: V = volume of KOH solution (mL), N = normality of KOH solution, W = weight of the sample (g).

Protocol 2: Determination of Saponification Value

-

Accurately weigh about 2 g of the sample into a 250 mL flask.[25]

-

Add 25 mL of 0.5 N alcoholic KOH solution.

-

Connect a reflux condenser and heat the flask on a steam bath for 1-2 hours to ensure complete saponification.[11]

-

Perform a blank titration simultaneously with 25 mL of the 0.5 N alcoholic KOH solution but without the sample.

-

After cooling, add phenolphthalein indicator to both flasks and titrate the excess KOH with standardized 0.5 N hydrochloric acid (HCl).

-

Calculate the Saponification Value using the formula: Saponification Value = (56.1 x (B - S) x N) / W Where: B = volume of HCl for the blank (mL), S = volume of HCl for the sample (mL), N = normality of HCl solution, W = weight of the sample (g).

Protocol 3: Determination of Hydroxyl Value

-

Accurately weigh a specified amount of the sample into a flask.

-

Add a known volume of a phthalic anhydride-pyridine acetylating reagent.

-

Heat the flask to acetylate the free hydroxyl groups.

-

After cooling, add water to hydrolyze the excess phthalic anhydride (B1165640) to phthalic acid.

-

Titrate the resulting solution with a standardized sodium hydroxide solution.

-

A blank determination is performed under the same conditions.

-

The Hydroxyl Value is calculated based on the difference in titration volumes between the blank and the sample. (Refer to USP <401> or other relevant pharmacopeial methods for detailed calculations).

Conclusion

The synthesis of Sorbitan monostearate is a well-established process that yields a complex but highly functional nonionic surfactant. The two-step method involving the dehydration of sorbitol followed by esterification offers superior control over the final product composition. Rigorous characterization using a combination of physicochemical tests, spectroscopy, thermal analysis, and chromatography is imperative for quality assurance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile excipient, ensuring its appropriate and effective application.

References

- 1. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

- 2. Sorbitan Monostearate application in food industry - Knowledge [yizeliadditive.com]

- 3. iiis.org [iiis.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. btsjournals.com [btsjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. KR100853987B1 - Method for preparing low melting point sorbitan monostearate - Google Patents [patents.google.com]

- 11. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 12. spellorganics.com [spellorganics.com]

- 13. fao.org [fao.org]

- 14. Sorbitan Monostearate [drugfuture.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Sorbitan monostearate [chembk.com]

Sorbitan monostearate mechanism of action as a non-ionic surfactant

An In-Depth Technical Guide to the Mechanism of Action of Sorbitan (B8754009) Monostearate as a Non-Ionic Surfactant

Introduction

Sorbitan monostearate, commonly known in commercial applications as Span™ 60, is a versatile and widely utilized non-ionic surfactant derived from the esterification of sorbitol with stearic acid.[1] Its unique amphiphilic nature, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) moieties within a single molecule, makes it an indispensable excipient in the pharmaceutical, cosmetic, and food industries.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism of action is critical for formulating stable, effective, and reliable products. This technical guide provides an in-depth exploration of the core physicochemical principles governing sorbitan monostearate's function as a surfactant, its role in emulsion and organogel systems, and the experimental protocols used for its characterization.

Core Mechanism of Action: Emulsification

The primary function of sorbitan monostearate is to enable the formation and stabilization of emulsions—dispersions of two or more immiscible liquids, such as oil and water.[4] Its efficacy is rooted in its molecular structure and behavior at the interface between these liquids.

Molecular Structure and Amphiphilicity

Sorbitan monostearate's structure consists of a polar, hydrophilic sorbitan head group and a non-polar, lipophilic C18 stearic acid tail. This dual chemical nature is the foundation of its surface activity. With a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.7, it is predominantly lipophilic, making it particularly effective at stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase.[5][6]

Adsorption and Interfacial Tension Reduction

When introduced into an oil and water system, sorbitan monostearate molecules spontaneously migrate to the interface between the two phases. They orient themselves with the hydrophilic sorbitan head in the water and the lipophilic stearate (B1226849) tail in the oil. This adsorption at the interface disrupts the cohesive forces between the molecules of each phase, thereby reducing the interfacial tension.[4] Lowering this energy barrier is crucial for facilitating the dispersion of one liquid into the other as fine droplets during the emulsification process (e.g., via high-shear homogenization).[4]

Formation of a Stabilizing Interfacial Film

Beyond simply reducing interfacial tension, the adsorbed surfactant molecules pack together at the droplet surface to form a robust interfacial film.[4] This film acts as a physical barrier that prevents the dispersed droplets from coalescing when they collide due to Brownian motion or mechanical agitation.[4] The strength and stability of this protective layer are key to the long-term physical stability of the emulsion, preventing phase separation phenomena like creaming and coalescence.

Quantitative Physicochemical & Performance Data

The performance of sorbitan monostearate as a surfactant is defined by several key quantitative parameters.

Table 1: Physicochemical Properties of Sorbitan Monostearate

| Property | Value | Reference |

| INCI Name | Sorbitan Stearate | N/A |

| Common Name | Span 60 | N/A |

| Molecular Formula | C₂₄H₄₆O₆ | N/A |

| Molar Mass | 430.62 g/mol | N/A |

| HLB Value | 4.7 | [5][6] |

| Appearance | Cream-colored waxy solid/flakes | N/A |

| Melting Point | 54-57 °C | N/A |

| Solubility | Insoluble in water; Soluble in ethanol, mineral oil, vegetable oils | N/A |

| Saponification Value | 147–157 mg KOH/g | N/A |

| Hydroxyl Value | 235–260 mg KOH/g | N/A |

Table 2: Interfacial Properties of Sorbitan Monostearate at Oil-Water Interfaces

| Oil Phase | CMC (mmol/L) | Interfacial Tension at CMC (γ_cmc) (mN/m) | Surface Pressure at CMC (π_cmc) (mN/m) | Area per Molecule (A_cmc) (Ų/molecule) | Reference |

| n-Hexane | 0.028 | 8.0 | 43.1 | 48.3 | [7] |

| Mineral Oil | > CMC | 0.19 | Not Reported | Not Reported | [2] |

CMC: Critical Micelle Concentration

Table 3: Emulsion Stability Metrics with Sorbitan Monostearate

| Emulsion System | Metric | Value | Time Point | Finding | Reference |

| Nanoemulsion (Sorbitan Monostearate-Polysorbate 80) | Creaming Index | 10.85 | 24 hours | Formulation showed susceptibility to creaming, which increased over subsequent weeks. | [8] |

| Pomegranate Oil-in-Water | Droplet Size (d₄,₃) | 5.37 µm -> 52.36 µm | Day 1 -> Day 16 | Significant increase in droplet size over time indicates instability (Note: Emulsifier was CMC, not Span 60, but illustrates the method). | [9] |

| Injectable Lipid Emulsions | PFAT5 (Volume % > 5µm) | < 0.05% | Up to 12 months | Conforms to USP <729> standard for stability. This is a target metric for many pharmaceutical emulsions. | [10] |

Advanced Mechanism: Self-Assembly in Organogels for Drug Delivery

In non-polar environments, such as vegetable or mineral oils, sorbitan monostearate exhibits another powerful mechanism: the ability to act as an organogelator. This property is of significant interest for the development of topical and controlled-release drug delivery systems.[11]

Gelation Mechanism

Gelation is a temperature-dependent process. Sorbitan monostearate is first dissolved in a hot organic solvent (oil).[11] Upon cooling, its solubility decreases, forcing the surfactant molecules to self-assemble. They form structures like inverse vesicles that further organize into an interconnected three-dimensional network of crystalline fibers or tubules.[11] This network immobilizes the liquid oil phase within its structure, transforming the liquid into a semi-solid, thermoreversible organogel.[11][12] The density and structure of this network, and thus the mechanical properties of the gel, increase with higher concentrations of sorbitan monostearate.[11][13]

Controlled Drug Release

When a drug is incorporated into an organogel, it becomes entrapped within the immobilized oil phase. The release of the drug is then controlled by its diffusion through this complex, semi-solid matrix.[12] Studies have shown that drug release from sorbitan monostearate organogels often follows zero-order or Higuchi diffusion kinetics, indicating a sustained and predictable release profile.[13][14] The release rate can be modulated by altering the concentration of sorbitan monostearate, which directly impacts the density and tortuosity of the gel network.[12]

Table 4: Drug Release Kinetics from Sorbitan Monostearate Organogels

| Drug | Oil Phase | Kinetic Model(s) Followed | Key Finding | Reference |

| Metronidazole | Sesame Oil | Zero-Order | The organogel provides a controlled, constant release of the drug over time. | [11][13] |

| Tenoxicam | Not Specified | Higuchi & Korsmeyer-Peppas | Release is prolonged and governed by diffusion through the organogel matrix. | [14] |

Key Experimental Protocols

Characterizing the performance of sorbitan monostearate requires precise experimental methodologies.

Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This method identifies the concentration at which sorbitan monostearate molecules begin to form micelles in the bulk phase by observing a distinct change in the rate of surface tension reduction.

-

Preparation of Solutions: Prepare a stock solution of sorbitan monostearate in a relevant solvent (e.g., water, buffer). Create a series of dilutions from the stock solution to cover a wide concentration range, spanning the expected CMC.

-

Instrumentation: Use a force tensiometer equipped with a Wilhelmy plate or du Noüy ring. Ensure the instrument is calibrated and the probe is meticulously cleaned (e.g., with a flame or solvent wash) before each measurement. Maintain a constant temperature throughout the experiment using a thermostatted vessel.

-

Measurement: For each concentration, measure the surface or interfacial tension. Allow the system to equilibrate until a stable reading is achieved. Start with the pure solvent and progress from the lowest to the highest surfactant concentration.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.

Protocol: Characterization of Emulsion Droplet Size by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of droplets by analyzing the time-dependent fluctuations in scattered light intensity caused by their Brownian motion.

-

Sample Preparation: Prepare the emulsion using a defined protocol (e.g., specific sorbitan monostearate concentration, oil/water ratio, homogenization time, and speed). Dilute a small aliquot of the emulsion with the continuous phase (e.g., water for an O/W emulsion) to a suitable concentration to prevent multiple scattering effects, which can lead to inaccurate results. The solution should be visibly translucent but not completely clear.

-

Instrumentation: Use a DLS instrument equipped with a laser, a temperature-controlled sample holder, and a detector. Set the instrument parameters, including the refractive index and viscosity of the continuous phase and the refractive index of the dispersed phase. Set the measurement temperature and allow the sample to equilibrate.

-

Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility. The instrument's software will analyze the autocorrelation function of the scattered light to generate a particle size distribution.

-

Data Analysis: Report the intensity-weighted, volume-weighted, or number-weighted mean diameter (e.g., Z-average) and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for many applications.

Protocol: Assessment of Emulsion Stability

Emulsion stability is assessed by monitoring its physical properties over time under specific storage conditions.

-

Sample Preparation and Storage: Prepare the emulsion and divide it into identical, sealed containers. Store the samples under various conditions (e.g., refrigerated, room temperature, elevated temperature) for a defined period (e.g., 1, 7, 30, 90 days).

-

Methods of Assessment:

-

Macroscopic Observation (Creaming Index): At each time point, measure the total height of the emulsion (H_e) and the height of the separated cream or serum layer (H_s) in the container. Calculate the Creaming Index (CI) as CI (%) = (H_s / H_e) × 100. An increase in CI over time indicates instability.

-

Microscopic Analysis: Use light microscopy to visually inspect the emulsion's microstructure. Look for changes in droplet size, signs of droplet aggregation (flocculation), or the appearance of very large droplets (coalescence).

-

Droplet Size Monitoring (DLS): At each time point, measure the droplet size distribution using the DLS protocol described above. A significant increase in the mean droplet size or PDI over time is a quantitative indicator of instability due to coalescence or Ostwald ripening.

-

Accelerated Aging (Centrifugation): Subject the emulsion to centrifugation at a specified force and duration. Measure the volume of the separated phase to quickly predict long-term stability.

-

Visualizations

Diagram: Molecular Mechanism of Emulsion Stabilization

Caption: Sorbitan monostearate adsorbs at the oil-water interface, forming a stabilizing film around water droplets.

Diagram: Self-Assembly Mechanism in Organogel Formation

Caption: Cooling a hot oil solution of sorbitan monostearate induces self-assembly into a 3D network, forming a stable organogel.

Diagram: Experimental Workflow for CMC Determination

Caption: A systematic workflow involving sample preparation, tensiometric measurement, and graphical analysis to determine CMC.

Diagram: Experimental Workflow for Emulsion Characterization

Caption: A parallel workflow for characterizing initial emulsion droplet size and monitoring its stability over time.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Displacement of interfacially-bound monoglyceride crystals in water-in-oil emulsions by a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the Effect of Sorbitan Monostearate? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 5. e-jurnal.pnl.ac.id [e-jurnal.pnl.ac.id]

- 6. Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Droplet-size distribution and stability of commercial injectable lipid emulsions containing fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and characterization of sorbitan monostearate and sesame oil-based organogels for topical delivery of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Span 60 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Span 60 (Sorbitan Monostearate), a widely utilized non-ionic surfactant in research, pharmaceutical, and cosmetic laboratories. This document outlines key characteristics, presents quantitative data in accessible formats, and offers detailed experimental protocols for property determination, alongside visualizations to aid in understanding experimental workflows.

Core Physical and Chemical Properties of Span 60

Span 60, with the chemical formula C24H46O6, is synthesized through the esterification of sorbitol with stearic acid.[1] Its amphiphilic nature, consisting of a hydrophilic sorbitan (B8754009) head and a lipophilic stearic acid tail, makes it a highly effective water-in-oil (W/O) emulsifier and a co-emulsifier in oil-in-water (O/W) systems.[1]

General Properties

| Property | Description | References |

| Synonyms | Sorbitan Monostearate, SMS | |

| Appearance | A light cream to tan-colored, hard, waxy solid or flakes with a slight characteristic odor. | [1] |

| Chemical Formula | C24H46O6 | [1] |

| Molecular Weight | 430.62 g/mol | [1] |

| HLB Value | 4.7 | [1] |

Thermal and Physical Properties

| Property | Value | References |

| Melting Point | 53 - 57 °C | [1] |

| Boiling Point | >100 °C at 1013 hPa | [1] |

| Density | Approximately 1.0 g/cm³ at 20 °C | [2] |

| Flash Point | >149 °C | |

| Vapor Pressure | <1.4 hPa at 20 °C | [1] |

Solubility Profile

| Solvent | Solubility | References |

| Water | Insoluble in cold water; dispersible in hot water. | [1] |

| Ethanol (B145695) | Soluble in hot ethanol. | [1] |

| Isopropanol | Soluble | [3] |

| Mineral Oil | Soluble | [3] |

| Vegetable Oil | Soluble | [3] |

| Benzene | Soluble in hot benzene. | [1] |

| Ether | Slightly soluble | [1] |

| Petroleum Ether | Slightly soluble | [1] |

Chemical Characteristics

| Parameter | Value | References |

| Acid Value | ≤ 10 mg KOH/g | |

| Saponification Value | 147 - 157 mg KOH/g | |

| Hydroxyl Value | 235 - 260 mg KOH/g | |

| Water Content | ≤ 1.5% |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for determining the key physical and chemical properties of Span 60 in a laboratory setting.

Determination of Water Content (Karl Fischer Titration - USP <921> Method I)

This method is used to determine the water content in Span 60.

Methodology:

-

Apparatus: Use a commercially available Karl Fischer titrator.

-

Reagent Preparation: Use a suitable commercially available Karl Fischer reagent. Standardize the reagent using a known amount of water.

-

Sample Preparation:

-

Accurately weigh a suitable amount of Span 60 (typically 1-2 g) into a dry titration vessel.

-

Dissolve the sample in an appropriate anhydrous solvent, such as a mixture of methanol (B129727) and chloroform (B151607). Gentle heating may be required to ensure complete dissolution.

-

-

Titration:

-

Titrate the sample solution with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Perform a blank titration with the solvent to account for any residual water.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed by the sample, corrected for the blank.

Determination of Acid Value (USP <401>)

The acid value represents the amount of free fatty acids present in the sample.

Methodology:

-

Reagents:

-

Neutralized alcohol: A mixture of equal volumes of ethanol and ether, neutralized to a faint pink color with 0.1 N potassium hydroxide (B78521) (KOH) using phenolphthalein (B1677637) indicator.

-

0.1 N Potassium Hydroxide (KOH) solution, standardized.

-

Phenolphthalein indicator solution.

-

-

Sample Preparation:

-

Accurately weigh about 10 g of Span 60 into a flask.

-

Add 50 mL of neutralized alcohol and warm gently if necessary to dissolve the sample.

-

-

Titration:

-

Add 1 mL of phenolphthalein indicator.

-

Titrate with 0.1 N KOH solution, shaking constantly, until a permanent faint pink color is produced.

-

-

Calculation: The acid value is calculated in mg of KOH required to neutralize 1 g of the sample.

Determination of Saponification Value (USP <401>)

The saponification value is a measure of the free and esterified acids.

Methodology:

-

Reagents:

-

0.5 N Alcoholic Potassium Hydroxide (KOH), standardized.

-

0.5 N Hydrochloric Acid (HCl), standardized.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

Accurately weigh about 2 g of Span 60 into a 250-mL flask.

-

Add 25.0 mL of 0.5 N alcoholic KOH.

-

Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling frequently.

-

Cool and add 1 mL of phenolphthalein indicator.

-

Titrate the excess KOH with 0.5 N HCl.

-

Perform a blank determination under the same conditions.

-

-

Calculation: The saponification value is calculated from the difference in the volume of HCl used for the blank and the sample.

Determination of Hydroxyl Value (USP <401>)

The hydroxyl value is a measure of the concentration of hydroxyl groups.

Methodology:

-

Reagents:

-

Acetic anhydride-pyridine solution.

-

Standardized 0.5 N alcoholic potassium hydroxide.

-

Phenolphthalein indicator.

-

-

Procedure:

-

Accurately weigh a specified amount of Span 60 into a flask.

-

Add a precise volume of acetic anhydride-pyridine solution.

-

Heat the flask on a steam bath for 1 hour.

-

Cool, add water, and titrate the liberated acetic acid with 0.5 N alcoholic KOH using phenolphthalein as an indicator.

-

Perform a blank determination.

-

-

Calculation: The hydroxyl value is calculated based on the difference in titration volumes between the blank and the sample.

Viscosity Measurement (Rotational Viscometer)

This method determines the viscosity of Span 60 in its molten state.

Methodology:

-

Apparatus: A rotational viscometer with a thermostatically controlled heating unit.

-

Sample Preparation:

-

Heat the Span 60 sample to a temperature above its melting point (e.g., 60-70 °C) until it is completely molten and homogenous.

-

Carefully pour the molten sample into the viscometer's sample cup.

-

-

Measurement:

-

Equilibrate the sample at the desired temperature.

-

Select an appropriate spindle and rotational speed.

-

Immerse the spindle into the molten sample to the specified depth.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is the concentration at which surfactant molecules begin to form micelles.

Methodology:

-

Apparatus: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of Span 60 with varying concentrations, starting from a very low concentration and increasing incrementally. Due to its low water solubility, dispersion in hot water followed by cooling may be necessary.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

-

Determination of CMC: The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration.

Application in Niosome Formulation for Drug Delivery

Span 60 is a cornerstone in the formulation of niosomes, which are vesicular systems composed of non-ionic surfactants, for drug delivery applications.[3] Its low HLB value and high phase transition temperature contribute to the formation of stable vesicles with good drug entrapment efficiency.[4]

Niosome Preparation via Thin Film Hydration Method

This is a common method for preparing niosomes in a laboratory setting.[3]

Methodology:

-

Lipid Film Formation:

-

Dissolve Span 60 and cholesterol (often in a 1:1 molar ratio) in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[3]

-

The drug to be encapsulated is added at this stage if it is lipophilic.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the phase transition temperature of the surfactant (e.g., 60 °C).[3]

-

If the drug is hydrophilic, it is dissolved in the aqueous phase.

-

-

Vesicle Formation and Sizing:

-

The hydration process results in the formation of multilamellar vesicles (MLVs).

-

To obtain smaller, more uniform vesicles (unilamellar vesicles or ULVs), the niosome suspension can be subjected to sonication or extrusion.

-

Conclusion

This technical guide provides essential information on the physical and chemical properties of Span 60 for laboratory use. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the effective characterization and application of this versatile non-ionic surfactant. Adherence to standardized methodologies is crucial for obtaining accurate and reproducible results in a laboratory setting.

References

Sorbitan Monostearate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) Monostearate, also known commercially as Span 60, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries. Its efficacy as an emulsifier, stabilizer, and dispersing agent is fundamentally linked to its solubility characteristics in various media. This technical guide provides a detailed examination of the solubility of sorbitan monostearate in a range of organic solvents, offering both qualitative and quantitative data to support formulation development and research activities. The information presented herein is curated from a variety of technical sources to provide a comprehensive resource for scientists and professionals in drug development and related fields.

Sorbitan monostearate is a lipophilic substance, a characteristic reflected in its hydrophilic-lipophilic balance (HLB) value of approximately 4.7. This low HLB value indicates a preference for oil and organic phases, making it an excellent choice for water-in-oil (W/O) emulsions. Its solubility is a critical parameter that influences its functionality in diverse applications, from serving as an excipient in pharmaceutical formulations to enhancing texture in cosmetic creams.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for sorbitan monostearate in various organic solvents. It is important to note that solubility can be influenced by the purity of both the sorbitan monostearate and the solvent, as well as by temperature.

| Organic Solvent | Solubility (at approx. 25°C unless specified) | Notes |

| Ethanol | 50 mg/mL | Soluble |

| Methanol | Soluble | |

| Isopropanol | Soluble | |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Carbon Tetrachloride | Soluble | |

| Toluene | Soluble | |

| Aniline | Soluble | |

| Benzene | Dispersible in hot benzene | |

| Ethyl Acetate | Soluble above 50°C; very slightly soluble at room temp | |

| Mineral Oil | Soluble above 50°C; soluble | |

| Vegetable Oil | Soluble | |

| Acetone | Insoluble | |

| Hexane | Information not readily available |

Factors Influencing Solubility

The solubility of sorbitan monostearate in organic solvents is governed by several factors, primarily the chemical nature of the solvent, temperature, and the presence of other solutes. The interplay of these factors determines the extent to which sorbitan monostearate will dissolve.

A Technical Guide to the Thermal Behavior and Melting Point of Sorbitan Monostearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal behavior and melting point of Sorbitan monostearate (also known as Span 60), a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. This document summarizes key thermal properties, details experimental protocols for thermal analysis, and presents visual workflows to aid in the understanding and application of this critical excipient.

Thermal Properties of Sorbitan Monostearate

Sorbitan monostearate exhibits distinct thermal characteristics that are crucial for its application in various formulations. The primary thermal events are melting and crystallization, which can be accurately characterized using Differential Scanning Calorimetry (DSC). Its thermal stability and decomposition profile are typically evaluated by Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of Sorbitan monostearate. It is important to note that variations in experimental conditions such as heating/cooling rates and sample purity can influence these values.

| Thermal Property | Value | Analytical Method | Experimental Conditions | Reference |

| Melting Point (Endothermic Peak) | 57.2 °C | DSC | Heating rate: 5.0 °C/min | [1] |

| Crystallization Temperature (Exothermic Peak) | 50.1 °C | DSC | Cooling rate: 5.0 °C/min | [1] |

| Melting Endotherm | 58.34 °C | DTA | - | [2] |

| Gelation Temperature (Tg) | 45 ± 2 °C | DSC | - | [3] |

| Onset of Decomposition | ~196 °C | TGA/DTA | - | [2] |

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Sorbitan monostearate, based on established standards and scientific literature.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting point, enthalpy of fusion, and crystallization behavior of Sorbitan monostearate. The following protocol is based on standard methods such as ASTM E928.[4][5][6]

Objective: To determine the melting temperature, enthalpy of fusion, and crystallization temperature of Sorbitan monostearate.

Apparatus: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of Sorbitan monostearate into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Heating Scan: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 80 °C at a controlled rate of 5 °C/min. This will determine the melting endotherm.

-

Cooling Scan: Hold the sample at 80 °C for 5 minutes to ensure complete melting. Cool the sample from 80 °C to 25 °C at a controlled rate of 5 °C/min. This will determine the crystallization exotherm.

-

-

Data Analysis:

-

From the heating curve, determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is generally reported as the melting point.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

From the cooling curve, determine the onset and peak temperatures of the crystallization exotherm.

-

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of Sorbitan monostearate. The protocol is guided by standards such as ISO 11358-1.[7][8][9][10][11]

Objective: To determine the onset of decomposition and the mass loss profile of Sorbitan monostearate as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Sorbitan monostearate into a TGA sample pan (typically ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Analyze the thermogram to identify the temperature ranges of different decomposition steps and the percentage of weight loss in each step.

-

Visualization of Experimental Workflow and Thermal Behavior

To further elucidate the experimental process and the thermal characteristics of Sorbitan monostearate, the following diagrams are provided.

Caption: Workflow for DSC and TGA of Sorbitan monostearate.

Caption: Thermal transitions of Sorbitan monostearate.

Polymorphism

The existence of different crystalline forms, or polymorphs, is a critical consideration for pharmaceutical excipients as it can impact physical properties such as solubility, stability, and melting point. While the literature extensively discusses the influence of Sorbitan monostearate on the polymorphism of fats and oils in complex systems, detailed characterization of distinct polymorphic forms of pure Sorbitan monostearate is not widely reported. It is known to affect the polymorphic transitions of triglycerides, for instance, by retarding certain phase transformations.[12] Further research using techniques like X-ray diffraction (XRD) in conjunction with DSC would be beneficial to fully elucidate the polymorphic landscape of Sorbitan monostearate.

Conclusion

This technical guide provides a foundational understanding of the thermal behavior and melting point of Sorbitan monostearate. The presented data and experimental protocols offer a practical resource for researchers, scientists, and drug development professionals. A thorough characterization of the thermal properties of this excipient is essential for ensuring the quality, stability, and performance of pharmaceutical and other formulated products. The provided workflows and diagrams serve as a visual aid to facilitate a deeper comprehension of its thermal analysis. Further investigation into the specific polymorphic forms of pure Sorbitan monostearate is warranted to expand the knowledge base for this versatile excipient.

References

- 1. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. infinitalab.com [infinitalab.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. mahcopipe.com [mahcopipe.com]

- 8. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]

- 9. laboratuar.com [laboratuar.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. Singapore Standards [singaporestandardseshop.sg]

- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of Sorbitan (B8754009) Monostearate

December 11, 2025

Introduction